REACTION_CXSMILES
|
[C:1]1([CH:7]=[C:8]([S:10](Cl)(=[O:12])=[O:11])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[NH4+:15]>>[C:1]1([CH:7]=[C:8]([S:10]([NH2:15])(=[O:12])=[O:11])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=C(C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After one hour the crystalline precipitate which has formed
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed sequentially with water and hexane
|
Type
|
CUSTOM
|
Details
|
The crude product so obtained
|
Type
|
CUSTOM
|
Details
|
is partitioned between 150 ml
|
Type
|
CUSTOM
|
Details
|
of ether, giving two clear phases
|
Type
|
CUSTOM
|
Details
|
The ether phase is removed
|
Type
|
WASH
|
Details
|
washed with 50 ml
|
Type
|
WASH
|
Details
|
of water, and then the water wash
|
Type
|
ADDITION
|
Details
|
is added to the original aqueous phase
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
FILTRATION
|
Details
|
It is filtered off
|
Type
|
CUSTOM
|
Details
|
after drying this affords 10.9g
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=C(C)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |